molecular formula C13H15NO4 B109183 Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid CAS No. 1212272-03-1

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

Cat. No. B109183
M. Wt: 249.26 g/mol
InChI Key: ZNRUEEQIUVKKBL-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic Acid is a biochemical used for proteomics research . It has a molecular weight of 249.27 and its IUPAC name is (1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid . It is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at 0-8°C .

Scientific Research Applications

1. Vibrational Circular Dichroism in Solid-State Organisation

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid and its derivatives, specifically cis- and trans-2-aminocyclobutane-1-carboxylic acids, have been explored using vibrational circular dichroism (VCD) in solid-state studies. These derivatives exhibit distinct VCD signatures, indicating their utility in probing the solid-state organisation and hydrogen bonding patterns (Declerck et al., 2019).

2. Synthesis of β-Dipeptides

Research on the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate has led to the development of novel β-dipeptides. These dipeptides, containing cyclobutane residues, highlight the potential of trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid in peptide chemistry (Izquierdo et al., 2002).

3. 12-Helix Conformation in Oligomers

The compound has been instrumental in studying the 12-helix conformation in oligomers of trans-2-aminocyclobutane carboxylic acid. These oligomers display a marked preference for a specific helical conformation, both in solution and solid-state, contributing to our understanding of molecular structures (Fernandes et al., 2010).

4. Green Chemistry in Photoreactions

In the field of green chemistry, this compound is involved in the stereoselective synthesis and photodecarbonylation of adjacent quaternary centers. It shows the potential of trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives in developing environmentally friendly synthetic methods (Mortko & Garcia‐Garibay, 2005).

5. Supercritical Fluid Extraction for Enantiomer Separation

The compound plays a role in the separation of enantiomers using supercritical fluid extraction, demonstrating its utility in chiral resolution processes (Simándi et al., 1998).

6. Synthesis of Enantiomerically Pure Derivatives

Trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives are crucial in synthesizing enantiomerically pure compounds, illustrating the compound's significance in asymmetric synthesis and chiral chemistry (Hazelard et al., 2008).

Safety And Hazards

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRUEEQIUVKKBL-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

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